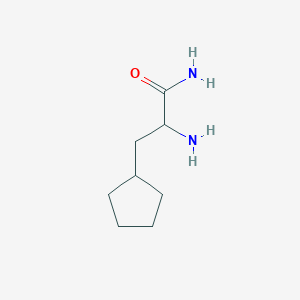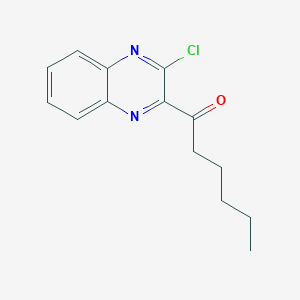
1-(3-Chloroquinoxalin-2-yl)hexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloroquinoxalin-2-yl)hexan-1-one is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one typically involves the reaction of 3-chloroquinoxaline with hexanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction with internal alkyne moieties. This method affords the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and scalable for industrial applications.
化学反应分析
Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
作用机制
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity is attributed to the disruption of bacterial cell wall synthesis .
相似化合物的比较
3-Chloroquinoxalin-2-amine: Shares the quinoxaline core but differs in the functional groups attached.
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea: Another quinoxaline derivative with distinct biological activities.
2,3-Disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines: These compounds exhibit similar structural features and biological activities.
Uniqueness: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one stands out due to its specific combination of the chloroquinoxaline moiety and the hexanone chain, which imparts unique chemical and biological properties
属性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC 名称 |
1-(3-chloroquinoxalin-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-4-9-12(18)13-14(15)17-11-8-6-5-7-10(11)16-13/h5-8H,2-4,9H2,1H3 |
InChI 键 |
KWTRHMHXFYKSJC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


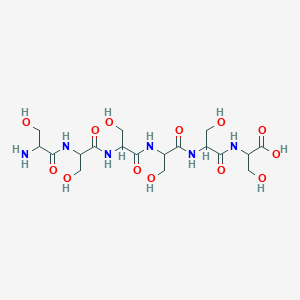
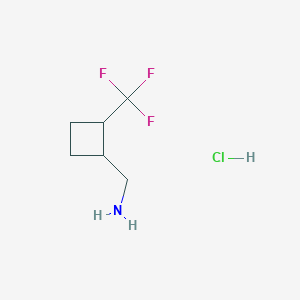
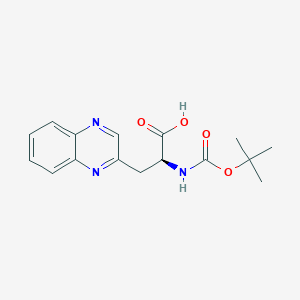
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)

![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
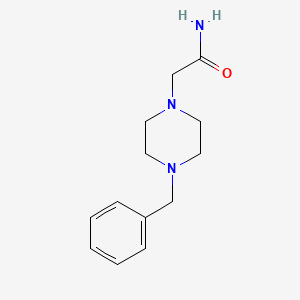
amine](/img/structure/B15278359.png)

